molecular formula C11H13NO B3043703 5-(tert-Butyl)benzoxazole CAS No. 908011-92-7

5-(tert-Butyl)benzoxazole

Cat. No.: B3043703
CAS No.: 908011-92-7
M. Wt: 175.23 g/mol
InChI Key: MXJGWNPVKBVVTM-UHFFFAOYSA-N
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Description

5-(tert-Butyl)benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, which is known for its diverse biological and industrial applications. The tert-butyl group at the 5-position of the benzoxazole ring enhances its chemical stability and modifies its reactivity, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)benzoxazole typically involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone. One common method is the condensation reaction between 2-aminophenol and tert-butylbenzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as samarium triflate or mesoporous titania-alumina mixed oxide can be used to facilitate the reaction under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)benzoxazole involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, allowing it to modulate enzymatic activities and cellular pathways. For example, it may inhibit DNA topoisomerases, leading to anticancer effects .

Comparison with Similar Compounds

    Benzoxazole: Lacks the tert-butyl group, making it less stable and less reactive.

    5-Methylbenzoxazole: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and biological activity.

    2-Phenylbenzoxazole: Features a phenyl group at the 2-position, altering its chemical properties and applications.

Uniqueness: 5-(tert-Butyl)benzoxazole is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its reactivity. This makes it particularly valuable in applications requiring robust chemical properties and specific biological activities .

Properties

IUPAC Name

5-tert-butyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)8-4-5-10-9(6-8)12-7-13-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJGWNPVKBVVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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